3-(Bromomethyl)-2-nitropyridine
Overview
Description
3-(Bromomethyl)-2-nitropyridine is a halogenated heterocyclic building block . Its molecular formula is C8H6BrN .
Synthesis Analysis
The synthesis of 3-bromopyridine involves dropwise adding bromine into pyridine and 80-95% sulfuric acid to react at 130-140 DEG C for 7-8 hours . The reaction mixture is then cooled by putting into ice water, and the pH is adjusted to 8 with 6N sodium hydroxide . The product is extracted with an organic solvent, layered, dried, filtered, concentrated, and distilled .Molecular Structure Analysis
The structure of 3-bromomethyl-2-chloro-quinoline, a similar compound, crystallizes in the triclinic crystal space group P‘1 with unit cell parameters a=6.587(2), b=7.278(3), c=10.442(3) Å, a= 83.59(3) , b= 75.42(2) , g= 77.39(3) , Z= 2, V= 471.9(3)Å3 . The structure is planar and stabilized by Van der Waals forces .Chemical Reactions Analysis
3-(Bromoacetyl)coumarins are versatile building blocks in the preparation of critical polyfunctionalized heterocyclic systems and other industrially significant scaffolds . They can be used in the allylation of structurally diverse ketones .Scientific Research Applications
Synthesis and Reactivity
- 3-(Bromomethyl)-2-nitropyridine plays a significant role in synthetic chemistry, especially in the oxidative amination of nitropyridines. For instance, 3-nitropyridine, under specific conditions, reacts with ammonia or alkylamines, leading to the formation of various substituted nitropyridines. Such reactions exhibit high regioselectivity and are crucial in synthesizing amino-substituted nitropyridines (Bakke & Svensen, 2001).
- In large-scale production, the transformation of corresponding amines to 5-bromo-2-nitropyridine via hydrogen peroxide oxidation is an important process. Despite initial challenges in conversion and reproducibility, robust reaction conditions and safety boundaries have been developed for consistent results in large-scale applications (Agosti et al., 2017).
Crystal Structure and Spectroscopic Analysis
- The crystal structure and vibrational spectra of related compounds like 2-bromo-4-nitropyridine N-oxide have been studied, revealing insights into the molecular arrangement and interactions. These studies are essential for understanding the physical and chemical properties of such compounds (Hanuza et al., 2002).
- Nucleophilic substitution reactions involving 3-bromo-4-nitropyridine with amines have been explored, leading to discoveries of new nitro-group migration products. Such findings are crucial for understanding reaction mechanisms and developing new synthetic methods (Yao, Blake, & Yang, 2005).
Quantum Mechanical and Docking Studies
- Quantum mechanical and docking studies have been conducted on derivatives like 2-Amino-3-bromo-5-nitropyridine. These studies encompass molecular structure analysis, vibrational characteristics, and potential biological activity, offering insights into the chemical and physical properties of these compounds (Abraham, Prasana, & Muthu, 2017).
Molecular Dynamics and Ligand-Protein Interactions
- Computational calculations on derivatives like 5-bromo-3-nitropyridine-2-carbonitrile have provided insights into molecular structure, energy, electron density, and organic reactive sites. Such studies are important for understanding the reactivity and potential biological significance of these compounds (Arulaabaranam et al., 2021).
Synthetic Applications
- The synthesis of various derivatives, such as amino-bridged bipyridine ligands, demonstrates the versatility of bromo-nitropyridine compounds in creating complex structures with potential applications in coordination chemistry and luminescence (Mameri, Charbonnière, & Ziessel, 2003).
Safety and Hazards
Properties
IUPAC Name |
3-(bromomethyl)-2-nitropyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O2/c7-4-5-2-1-3-8-6(5)9(10)11/h1-3H,4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQMKZWDHHRRWNF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)[N+](=O)[O-])CBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15936-06-8 | |
Record name | 3-(bromomethyl)-2-nitropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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